Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Catalog No.
S706750
CAS No.
1149-24-2
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

CAS Number

1149-24-2

Product Name

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

IUPAC Name

diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3

InChI Key

DIIWSYPKAJVXBV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC
Origin

DDMP can be formed through the oxidation of 4-substituted Hantsch dihydropyridines using oxidizing agents like methanesulfonic acid, sodium nitrite, and wet silicon dioxide [1].

Significance

DDMP serves as a valuable hydrogen source in organic chemistry. Researchers utilize it in reactions like organocatalytic reductive amination and conjugate reduction [2, 5].

Citation:

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate 99%: (accessed May 1, 2024)

  • Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98%: (accessed May 1, 2024)


Molecular Structure Analysis

DDMP possesses a six-membered pyridine ring containing two ethyl ester groups at positions 3 and 5, and two methyl substituents at positions 2 and 6. The presence of these electron-donating groups (methyl and ethoxy) activates the hydrogens on the adjacent carbon atoms, making them good hydrogen sources for organic reactions [1].

Key Features:

  • Heterocyclic ring with nitrogen atom
  • Ester functionalities
  • Methyl substituents for activation

Chemical Reactions Analysis

Synthesis

As mentioned earlier, DDMP is synthesized through the oxidation of 4-substituted Hantsch dihydropyridines [1].

Reactions as a Hydrogen Source

DDMP is a valuable reagent in various reactions where it acts as a hydrogen donor. Here are two examples with balanced equations:

  • Organocatalytic Reductive Amination:
R1-C=O + NH2R2 + DDMP -> R1-CH2-NR2 + R1COOCH2CH3 + R2COOCH2CH3

(R1 and R2 are organic groups)

  • Conjugate Reduction:
R-CH=CH-C=O + DDMP -> R-CH2-CH2-C=O + R1COOCH2CH3 + R2COOCH2CH3

(R is an organic group)

Citation:

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate 99%: (accessed May 1, 2024)

Physical And Chemical Properties Analysis

  • Melting Point: 72-74 °C (literature) [1]
  • Boiling Point: 208 °C/40 mmHg (literature) [1]
  • Appearance: Solid [1]
  • Solubility: Soluble in organic solvents [5]

Citation:

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate 99%: (accessed May 1, 2024)

  • Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98%: (accessed May 1, 2024)

Stability

Since DDMP primarily functions as a hydrogen source in organic reactions, a specific mechanism of action is not applicable in this context.

  • Safety Concerns: Limited information exists on the specific hazards of DDMP.

Synthesis of Hantzsch esters:

DEDM can be used as a starting material for the synthesis of Hantzsch esters, a class of organic compounds known for their diverse biological activities []. These activities include anti-inflammatory, anti-oxidant, and anti-microbial properties, making them attractive candidates for drug discovery [].

Precursor for pyridine derivatives:

DEDM can be utilized as a precursor for the synthesis of various pyridine derivatives. Pyridine is a six-membered aromatic ring containing nitrogen, and its derivatives are crucial building blocks in numerous organic molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1149-24-2

Wikipedia

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Dates

Modify: 2023-08-15

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